{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine
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Overview
Description
{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is a complex organic compound that features a pteridine core substituted with a furylmethylamino group and a 4-methylphenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamide or other formylating agents under acidic conditions.
Introduction of the furylmethylamino group: This step involves the nucleophilic substitution of a halogenated pteridine intermediate with furylmethylamine under basic conditions.
Attachment of the 4-methylphenylamine group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 4-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The furylmethylamino group can be oxidized to form corresponding oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethylamino group can yield furylmethyl oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine involves its interaction with specific molecular targets. The furylmethylamino group can participate in hydrogen bonding and π-π interactions, while the pteridine core can engage in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
What sets this compound apart is its unique combination of a pteridine core with furylmethylamino and 4-methylphenylamine groups. This structural arrangement provides distinct electronic and steric properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-4-6-13(7-5-12)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBSZEAGTXBYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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